

A Comparative Analysis of RTI-113: Efficacy and Selectivity in Dopamine Reuptake Inhibition

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Compound of Interest

Compound Name: RTI-113

Cat. No.: B1149545

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and selectivity of the dopamine reuptake inhibitor (DRI) **RTI-113** with cocaine, a non-selective monoamine reuptake inhibitor, and GBR 12909, another selective DRI. The data presented is collated from published, peer-reviewed studies to assist researchers in evaluating **RTI-113** as a potential therapeutic agent, particularly in the context of cocaine addiction research.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies comparing **RTI-113**, cocaine, and GBR 12909.

Table 1: In Vitro Monoamine Transporter Binding Affinities (K_i, nM)

This table compares the binding affinities of the three compounds to the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Lower K_i values indicate higher binding affinity.

Compound	DAT (Ki, nM)	SERT (Ki, nM)	NET (Ki, nM)	DAT/SERT Selectivity Ratio	DAT/NET Selectivity Ratio
RTI-113	~1	>1000	>1000	>1000	>1000
Cocaine	~250	~300	~500	~0.83	~0.5
GBR 12909	1	>1000	~200	>1000	~200

Data compiled from various preclinical studies. Actual values may vary slightly between studies depending on experimental conditions.

Table 2: In Vivo Dopamine Transporter (DAT) Occupancy

This table shows the percentage of dopamine transporters occupied by **RTI-113** and cocaine at doses that maintained maximum response rates in self-administration studies.

Compound	DAT Occupancy (%) for Maximum Response
RTI-113	94 - 99
Cocaine	65 - 76

Table 3: Behavioral Potency in Squirrel Monkeys

This table indicates the relative potency of the compounds in increasing response rates under a fixed-interval schedule of reinforcement.

Compound	Order of Potency for Increasing Response Rate
RTI-113	≥ Cocaine > GBR 12909

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This protocol outlines the general procedure for determining the in vitro binding affinity of compounds to monoamine transporters.

- **Membrane Preparation:** Membranes from cells expressing the human dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporter are prepared.
- **Radioligand:** A specific radioligand (e.g., [³H]WIN 35,428 for DAT) is used to label the target transporter.
- **Incubation:** The cell membranes are incubated with the radioligand and varying concentrations of the test compound (**RTI-113**, cocaine, or GBR 12909).
- **Equilibrium:** The mixture is incubated to allow the binding to reach equilibrium.
- **Filtration:** The mixture is rapidly filtered to separate the bound from the unbound radioligand.
- **Scintillation Counting:** The radioactivity of the filters is measured using a scintillation counter to determine the amount of bound radioligand.
- **Data Analysis:** The data is analyzed to calculate the inhibition constant (K_i) of the test compound, which represents its binding affinity.

Self-Administration Study in Squirrel Monkeys

This protocol describes the methodology used to assess the reinforcing effects of **RTI-113**, cocaine, and GBR 12909.^[1]

- **Subjects:** Adult male squirrel monkeys are used.
- **Apparatus:** Monkeys are placed in experimental chambers equipped with a response lever and an intravenous catheter.
- **Training:** Monkeys are trained to press the lever to receive intravenous infusions of cocaine under a second-order fixed-interval 900-second schedule of reinforcement.
- **Drug Testing:**

- Substitution: Saline is substituted for cocaine until responding extinguishes. Then, different doses of the test drug (**RTI-113**, cocaine, or GBR 12909) are made available for self-administration to determine if they maintain responding.
- Pretreatment: Monkeys are pretreated with various doses of the test drug before sessions where cocaine is available to assess if the test drug alters cocaine self-administration.
- Data Collection: The number of infusions per session is recorded as the primary measure of reinforcing efficacy.

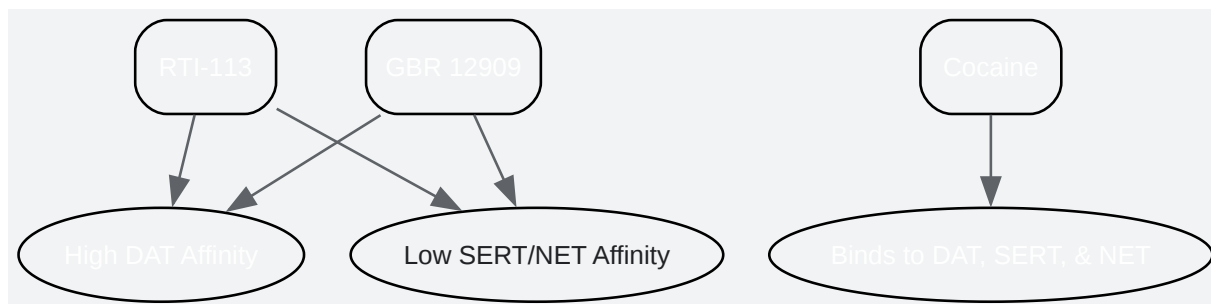
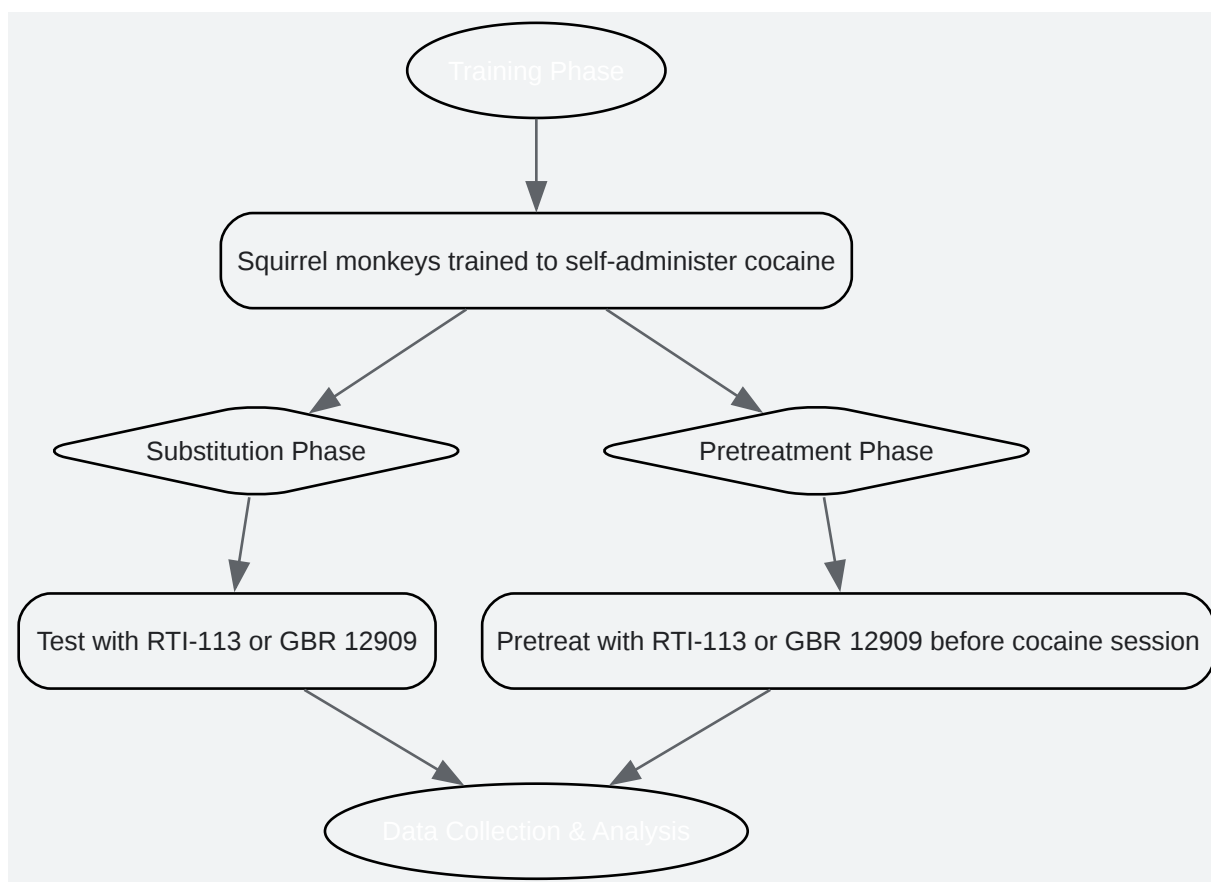
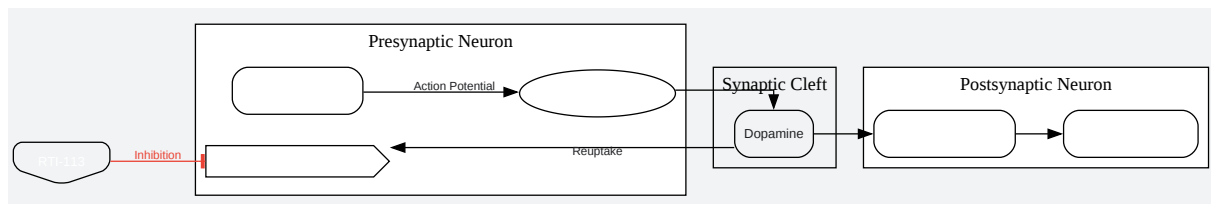
Drug Discrimination Study in Rats and Squirrel Monkeys

This protocol details the procedure for evaluating the subjective effects of **RTI-113** and its similarity to cocaine.

- Subjects: Adult male rats or squirrel monkeys are used.
- Apparatus: A two-lever experimental chamber is used.
- Training: Animals are trained to discriminate between an injection of cocaine (the training drug) and a saline injection. A response on one lever is reinforced with food following a cocaine injection, while a response on the other lever is reinforced after a saline injection.^[2]
- Drug Testing: After establishing stable discrimination, test sessions are conducted where various doses of the test drug (e.g., **RTI-113**) are administered. The percentage of responses on the cocaine-appropriate lever is measured.
- Data Analysis: Full substitution is considered to have occurred if the test drug produces a high percentage of responding on the cocaine-appropriate lever, indicating similar subjective effects.

Visualizations

The following diagrams illustrate key concepts related to the action of **RTI-113**.



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References

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- 2. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
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